molecular formula C20H23NO7 B2451623 [2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 671241-50-2

[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

Cat. No. B2451623
CAS RN: 671241-50-2
M. Wt: 389.404
InChI Key: HUTSWFNKHVZZKF-UHFFFAOYSA-N
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Description

[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, also known as EOTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has a molecular weight of 417.48 g/mol. The synthesis method of EOTB involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-ethoxyaniline in the presence of acetic anhydride and sulfuric acid.

Mechanism of Action

The mechanism of action of [2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate involves the inhibition of various enzymes and the scavenging of free radicals. This compound has been shown to inhibit the activity of cholinesterases by binding to the active site of the enzyme. It also inhibits the activity of tyrosinase by chelating copper ions in the active site. This compound has been shown to scavenge free radicals by donating hydrogen atoms to reactive oxygen species.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases, which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It also exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme kinetics and inhibition. However, this compound has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile have not been extensively studied.

Future Directions

There are several future directions for the study of [2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and free radicals. Additionally, the pharmacokinetics and toxicity profile of this compound should be further investigated to determine its safety and efficacy as a potential drug candidate.

Synthesis Methods

The synthesis of [2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate involves a multi-step reaction process. Initially, 3,4,5-trimethoxybenzoic acid is reacted with acetic anhydride and sulfuric acid to form an intermediate product. This intermediate product is then reacted with 4-ethoxyaniline to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases, tyrosinase, and acetylcholinesterase. This compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases and cancer.

properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-5-27-15-8-6-14(7-9-15)21-18(22)12-28-20(23)13-10-16(24-2)19(26-4)17(11-13)25-3/h6-11H,5,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTSWFNKHVZZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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